molecular formula C5H10 B089616 1-Pentene CAS No. 109-67-1

1-Pentene

Cat. No. B089616
CAS RN: 109-67-1
M. Wt: 70.13 g/mol
InChI Key: YWAKXRMUMFPDSH-UHFFFAOYSA-N
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Patent
US04544789

Procedure details

Addition of 1 atm. ethylene to a photostationary state mixture of IIa,b (1.4:1 a:b at 25°, toluene solution, see Example E) followed by continued photolysis at 25° resulted in slow production of free pentene, primarily trans-2-pentene. Less than 0.1 equiv pentene was evolved after 1 hour irradiation. Pentene formation did not occur thermally at 25°. The isomeric distribution, as measured after 15 and 60 min photolysis, was 85% trans-2-pentene, 10-12% cis-2-pentene, and 3-5% 1-pentene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=C.[C:3]1(C)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH2:8]=[CH:3][CH2:4][CH2:5][CH3:6].[CH3:5]/[CH:4]=[CH:3]/[CH2:8][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to a photostationary state mixture of IIa,b (1.4:1 a:b at 25°
CUSTOM
Type
CUSTOM
Details
followed by continued photolysis at 25°

Outcomes

Product
Name
Type
product
Smiles
C=CCCC
Name
Type
product
Smiles
C\C=C\CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04544789

Procedure details

Addition of 1 atm. ethylene to a photostationary state mixture of IIa,b (1.4:1 a:b at 25°, toluene solution, see Example E) followed by continued photolysis at 25° resulted in slow production of free pentene, primarily trans-2-pentene. Less than 0.1 equiv pentene was evolved after 1 hour irradiation. Pentene formation did not occur thermally at 25°. The isomeric distribution, as measured after 15 and 60 min photolysis, was 85% trans-2-pentene, 10-12% cis-2-pentene, and 3-5% 1-pentene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=C.[C:3]1(C)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH2:8]=[CH:3][CH2:4][CH2:5][CH3:6].[CH3:5]/[CH:4]=[CH:3]/[CH2:8][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to a photostationary state mixture of IIa,b (1.4:1 a:b at 25°
CUSTOM
Type
CUSTOM
Details
followed by continued photolysis at 25°

Outcomes

Product
Name
Type
product
Smiles
C=CCCC
Name
Type
product
Smiles
C\C=C\CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.